molecular formula C9H15NO4 B12974498 (2-Methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate

(2-Methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate

Cat. No.: B12974498
M. Wt: 201.22 g/mol
InChI Key: BIXPOBRAAZKIJA-ALCCZGGFSA-N
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Description

(2-Methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate is an organic compound with a complex structure that includes a dioxolane ring and an aminobutenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate typically involves the reaction of 2-methyl-1,3-dioxolane with a suitable aminobutenoate precursor. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. For example, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (2-Methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies .

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be investigated for their anti-inflammatory or antimicrobial properties .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its reactivity and versatility make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of (2-Methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The dioxolane ring and aminobutenoate moiety can interact with different functional groups in the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate is unique due to the combination of the dioxolane ring and the aminobutenoate moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

(2-methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate

InChI

InChI=1S/C9H15NO4/c1-7(10)5-8(11)12-6-9(2)13-3-4-14-9/h5H,3-4,6,10H2,1-2H3/b7-5-

InChI Key

BIXPOBRAAZKIJA-ALCCZGGFSA-N

Isomeric SMILES

C/C(=C/C(=O)OCC1(OCCO1)C)/N

Canonical SMILES

CC(=CC(=O)OCC1(OCCO1)C)N

Origin of Product

United States

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